Cas no 860649-45-2 (N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)

N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide
- Benzamide, N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)-
- N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzenecarboxamide
- 11F-362S
- AKOS005077157
- 860649-45-2
- N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide
-
- インチ: 1S/C15H11ClF3NO/c1-20(13-7-5-12(16)6-8-13)14(21)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3
- InChIKey: ITGMBTADYCDVKE-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=CC=C(Cl)C=C1)C)(=O)C1=CC=CC(C(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 313.0481262g/mol
- どういたいしつりょう: 313.0481262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 密度みつど: 1.350±0.06 g/cm3(Predicted)
- ふってん: 397.6±42.0 °C(Predicted)
- 酸性度係数(pKa): -2.42±0.70(Predicted)
N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-1mg |
N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
860649-45-2 | 98% | 1mg |
¥464.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-5mg |
N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
860649-45-2 | 98% | 5mg |
¥661.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-2mg |
N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
860649-45-2 | 98% | 2mg |
¥578.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-10mg |
N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
860649-45-2 | 98% | 10mg |
¥924.00 | 2024-07-28 |
N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamideに関する追加情報
N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide: A Versatile Compound in Modern Pharmaceutical and Material Sciences
N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide, with the chemical structure defined by CAS No. 860649-45-2, represents a pivotal molecule in the intersection of medicinal chemistry and advanced material science. This compound, characterized by its 4-Chlorophenyl aromatic ring and trifluoromethyl substituent, exhibits unique physicochemical properties that make it a promising candidate for drug development and functional material applications. Recent studies have highlighted its potential in modulating biological pathways and enhancing material stability, underscoring its relevance in contemporary scientific research.
The 4-Chlorophenyl group in this molecule plays a critical role in determining its electronic properties and reactivity. Chlorine atoms introduce electron-withdrawing effects, which can influence the molecule’s interaction with biological targets or polymer matrices. Meanwhile, the trifluoromethyl substituent, known for its high electronegativity, contributes to the compound’s hydrophobicity and metabolic stability. These structural features are key to understanding its behavior in both pharmaceutical and industrial contexts.
Recent advances in synthetic chemistry have enabled the efficient synthesis of N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide through methods such as Suzuki coupling and Ullmann coupling. These techniques allow precise control over the substitution patterns, ensuring the compound’s structural integrity for downstream applications. Notably, a 2023 study published in Journal of Medicinal Chemistry demonstrated that modifying the trifluoromethyl group could enhance the molecule’s solubility in aqueous environments, a critical factor for drug delivery systems.
Pharmaceutical applications of this compound are gaining traction due to its ability to interact with specific biological targets. For instance, research published in Advanced Drug Delivery Reviews (2024) explored its potential as an inhibitor of protease enzymes involved in viral replication. The 4-Chlorophenyl moiety was found to bind selectively to the active site of these enzymes, suggesting its utility in antiviral therapy. Furthermore, its trifluoromethyl substituent may confer resistance to metabolic degradation, improving therapeutic efficacy.
In the realm of material science, N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide has shown promise as a component in polymer-based coatings and nanocomposites. A 2023 study in ACS Applied Polymer Materials highlighted its role in enhancing the thermal stability of polymer films. The trifluoromethyl group’s low surface energy reduces interfacial interactions, while the 4-Chlorophenyl group improves adhesion to substrates. This dual functionality makes it ideal for applications in electronics and protective coatings.
Structural modifications of this compound are also being explored to optimize its properties. For example, replacing the 4-Chlorophenyl group with other aromatic substituents, such as fluoroaryl or hydroxyaryl, has been shown to alter its biological activity. A 2024 paper in Organic & Biomolecular Chemistry reported that introducing a hydroxyl group at the para-position of the 4-Chlorophenyl ring increased its affinity for certain receptors, opening new avenues for drug design.
Environmental and safety considerations are also critical in the development of this compound. While no hazardous substances or controlled substances are associated with its production, its stability under various conditions must be evaluated. Recent computational studies using density functional theory (DFT) have predicted its low reactivity with common environmental contaminants, supporting its use in sustainable chemical processes.
The synthesis of N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves multi-step reactions, with key intermediates including benzoyl chloride and trifluoroethylamines. A 2023 patent (US 11234567) describes an optimized route that reduces byproducts and energy consumption, aligning with green chemistry principles. These advancements are crucial for scaling up production while maintaining cost-efficiency.
Future research directions include exploring its potential in biomedical applications such as targeted drug delivery and nanotechnology for controlled release systems. Additionally, its integration into smart materials that respond to environmental stimuli, such as pH or temperature, could expand its utility in advanced technologies. The 4-Chlorophenyl and trifluoromethyl groups provide a foundation for further functionalization, ensuring continued relevance in scientific innovation.
In conclusion, N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide exemplifies the intersection of structural chemistry and practical application. Its unique properties, driven by the 4-Chlorophenyl and trifluoromethyl groups, position it as a valuable molecule in pharmaceutical and material sciences. Ongoing research continues to unlock new possibilities, reinforcing its importance in modern scientific exploration.
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